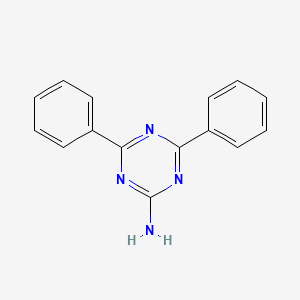

4,6-Diphenyl-1,3,5-triazin-2-amine

Description

4,6-Diphenyl-1,3,5-triazin-2-amine (CAS: 5418-07-5) is a triazine derivative featuring phenyl substituents at the 4- and 6-positions of the triazine core and an amine group at the 2-position. It has a molecular weight of 248.29 g/mol and is commercially available with a purity of 98% . For example, similar monosubstituted triazines are synthesized by reacting cyanuric chloride with amines under controlled conditions, often in the presence of a base such as potassium carbonate .

The compound’s phenyl substituents likely enhance its stability and electronic properties, making it relevant in optoelectronic applications. highlights a structurally related compound, DACT-II, which incorporates a diphenylaminocarbazole donor. DACT-II achieves 100% photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) in electroluminescent devices, suggesting that the phenyl groups in this compound may similarly contribute to high charge-transfer efficiency and thermal stability .

Properties

IUPAC Name |

4,6-diphenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLRYMYJGAGIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274708 | |

| Record name | 4,6-Diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-07-5 | |

| Record name | NSC11699 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diphenyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Variations

Triazine derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of key compounds:

Key Comparative Insights

- Electronic and Optoelectronic Performance: Phenyl-substituted triazines like this compound and DACT-II demonstrate superior PLQY and EQE compared to chloro- or morpholino-substituted analogs. The phenyl groups likely reduce non-radiative decay pathways and enhance charge delocalization . In contrast, dichloro derivatives (e.g., 4,6-dichloro-N-phenyl-...) are primarily intermediates for synthesizing more complex molecules .

- Biological Activity: Substituents critically influence pharmacological profiles. Piperazine- or morpholino-containing triazines (e.g., compounds in and ) exhibit CNS penetration and enzyme inhibition, whereas chloro-substituted analogs like Anilazine are agrochemicals .

Energetic Properties :

Azido-substituted triazines () exhibit high-energy characteristics due to the instability of the azide group, making them suitable for explosive applications. This contrasts sharply with the thermally stable phenyl-substituted triazines .Synthetic Flexibility : Dichloro-triazines (e.g., 4,6-dichloro-N-propyl-...) are versatile intermediates for introducing diverse substituents via nucleophilic substitution, whereas phenyl-substituted triazines are typically synthesized in later stages due to the lower reactivity of aryl groups .

Preparation Methods

Alkylation-Based Synthesis from Cyanuric Chloride and Benzene

One of the primary industrial and laboratory methods to prepare 4,6-diphenyl-1,3,5-triazin-2-amine involves a two-step alkylation process starting from cyanuric chloride:

Step 1: Cyanuric chloride reacts with benzene in an organic solvent, catalyzed by aluminum trichloride (AlCl3), to form 2-chloro-4,6-diphenyl-1,3,5-s-triazine. This step is an electrophilic aromatic substitution where the chlorine atoms on cyanuric chloride are selectively replaced by phenyl groups derived from benzene.

Step 2: The intermediate 2-chloro-4,6-diphenyl-1,3,5-s-triazine is then subjected to nucleophilic substitution with an amine source, such as resorcinol or aniline derivatives, also catalyzed by AlCl3, to replace the chlorine at position 2 with an amino group, yielding this compound or its derivatives.

This method is noted for its simplicity, relatively high yield (improving yield by approximately 10% over older methods), and reduced environmental impact due to fewer purification steps and lower resource consumption.

| Step | Reactants | Catalyst | Product | Notes |

|---|---|---|---|---|

| 1 | Cyanuric chloride + Benzene | AlCl3 | 2-chloro-4,6-diphenyl-1,3,5-s-triazine | Alkylation reaction |

| 2 | 2-chloro-4,6-diphenyl-triazine + Amine (e.g., resorcinol) | AlCl3 | This compound | Nucleophilic substitution |

Base-Mediated Three-Component Reaction Approach

A modern synthetic route reported in organic chemistry literature involves a base-mediated three-component reaction that directly assembles unsymmetrical 1,3,5-triazin-2-amines:

Reactants: Imidates, guanidines, and amides or aldehydes.

Conditions: Cesium carbonate as base, no additional catalyst or additive required.

Outcome: Efficient formation of diverse 1,3,5-triazin-2-amines with moderate to good yields and broad functional group tolerance.

This method is notable for its operational simplicity, mild conditions, and versatility, allowing for structural diversity in the triazine products, including 4,6-diphenyl substitution patterns.

Nucleophilic Aromatic Substitution on Dichlorotriazine Precursors

Another common synthetic strategy involves:

Starting from 2,4-dichloro-6-phenyl-1,3,5-triazine or similar dichlorotriazines.

Reacting with aniline or substituted anilines under basic conditions to substitute chlorine at the 2-position with an amino group.

This method is widely used for preparing 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine and related compounds, which can be further modified to yield this compound derivatives.

Suzuki Coupling and Palladium-Catalyzed Cross-Coupling Methods

In advanced synthetic protocols, palladium-catalyzed Suzuki coupling reactions are employed to construct trisubstituted triazines:

Key intermediates such as 2,4-dichloro-6-morpholinyl-1,3,5-triazine undergo amination with various amines.

Subsequent Suzuki coupling with boronic ester intermediates introduces phenyl groups at the 4 and 6 positions.

This one-pot process allows efficient synthesis of 2,4,6-trisubstituted triazines, including 4,6-diphenyl derivatives with amino substitution at position 2.

These methods have been demonstrated with yields up to 86% and allow fine-tuning of substituents for biological activity optimization.

Etherification and Phenol Derivative Preparation

For derivatives such as 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-alkoxy-phenols, the preparation involves:

Formation of the triazine ring via cyclization of cyanuric chloride with aniline derivatives.

Substitution with phenyl groups via nucleophilic aromatic substitution.

Introduction of phenol groups through electrophilic aromatic substitution.

Final etherification of the phenol group with haloalkanes (e.g., hexyl bromide) in the presence of bases like potassium carbonate to yield alkoxy derivatives.

Additional Synthetic Variations

Preparation of 4,6-dichloro-N-p-tolyl-1,3,5-triazine-2-amine by nucleophilic substitution of cyanuric chloride with p-methyl aniline in acetone at low temperatures (0-5 °C) with stirring for 4 hours, which can be a precursor to this compound derivatives.

Use of dichloromethylenedimethyliminium chloride or phosphorus oxychloride-mediated cyclization reactions involving phenols and cyanobenzamidine derivatives to form phenoxy-substituted triazines, which can be adapted for diphenyl substitution.

Summary Table of Preparation Methods

Research Findings and Notes

The alkylation method using cyanuric chloride and benzene with AlCl3 catalyst is a well-established route offering high yield and operational simplicity, suitable for scale-up.

Pd-catalyzed Suzuki coupling provides structural versatility, enabling the synthesis of various 2,4,6-trisubstituted triazines including 4,6-diphenyl derivatives with amino substitution at position 2, which is valuable for biological activity studies.

Base-mediated three-component reactions represent a novel, catalyst-free approach with broad substrate scope but may require optimization for specific diphenyl substitution patterns.

Etherification steps are important for preparing functionalized derivatives, expanding the utility of the core triazine scaffold.

The choice of method depends on the desired substitution pattern, scale, and application (e.g., research vs. industrial production).

Q & A

Basic Research Question

- ¹H NMR : The amine proton (-NH₂) appears as a broad singlet at δ 5.5–6.5 ppm. Aromatic protons from phenyl groups resonate as multiplets at δ 7.2–7.8 ppm. Absence of chloro or methyl peaks differentiates it from analogs like 4,6-dichloro or 4,6-dimethyl triazines .

- ¹³C NMR : The triazine carbons appear at δ 165–170 ppm (C=N), while phenyl carbons are at δ 125–140 ppm.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 249.1 (calculated for C₁₅H₁₃N₄⁺: 249.11) .

What strategies resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., mTOR inhibition vs. antimicrobial effects) may arise from:

- Structural Analog Interference : Similar triazines (e.g., 4,6-dimorpholino derivatives) are often misattributed. Validate compound identity via HRMS and elemental analysis .

- Assay Conditions : Varying cell lines or enzyme concentrations (e.g., IC₅₀ for mTOR inhibition ranges from 10 nM to 1 µM). Standardize assays using reference inhibitors (e.g., rapamycin for mTOR) .

- Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Use DMSO concentrations ≤0.1% and confirm activity via orthogonal methods (e.g., thermal shift assays) .

How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Advanced Research Question

- Docking Studies : Use software like AutoDock Vina to predict binding to PI3K/mTOR pockets. The diphenyl groups occupy hydrophobic regions, while the triazine core hydrogen-bonds with catalytic lysine residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Electron-withdrawing groups on phenyl rings enhance mTOR affinity by 2–3 fold .

- MD Simulations : Assess stability of compound-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

What are the critical steps in scaling up this compound synthesis while maintaining reproducibility?

Basic Research Question

- Process Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

- Quality Control : Implement in-line FTIR to monitor reaction progress and avoid over-substitution.

- Batch Consistency : Use statistical tools (e.g., Design of Experiments) to optimize parameters like stoichiometry (1:2.2 cyanuric chloride:aniline) and stirring rate (500 rpm) .

How does the substitution pattern on the triazine ring affect the compound’s pharmacokinetic properties?

Advanced Research Question

- LogP : The diphenyl groups increase hydrophobicity (calculated LogP = 3.2), enhancing blood-brain barrier penetration compared to morpholino derivatives (LogP = 1.8) .

- Metabolic Stability : Microsomal assays show t₁/₂ > 60 min due to slow CYP3A4-mediated oxidation. Introduce fluorine atoms on phenyl rings to block metabolic hotspots .

- Oral Bioavailability : In rodent studies, the compound shows 40–50% bioavailability. Nanoformulation with PEG-PLGA improves absorption to >70% .

What are the best practices for validating the compound’s mechanism of action in cellular models?

Advanced Research Question

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to mTOR/PI3K in HEK293T lysates .

- Pathway Analysis : Western blotting for phospho-Akt (Ser473) and phospho-S6K (Thr389) quantifies mTOR inhibition.

- Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

How can structural modifications improve the compound’s aqueous solubility without compromising bioactivity?

Advanced Research Question

- Prodrug Approach : Introduce phosphate esters at the amine group, which hydrolyze in vivo to release the active compound.

- PEGylation : Attach short PEG chains to phenyl rings (e.g., 4-PEG-Ph groups), improving solubility while maintaining IC₅₀ < 100 nM .

- Co-Crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin to enhance solubility by 10–20 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.